methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H18ClFN2O4 and its molecular weight is 392.81. The purity is usually 95%.
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Biological Activity
Methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of isoquinoline derivatives, characterized by a complex structure that includes a methoxy group and a chloro substituent. Its chemical formula is C18H18ClFN2O3.
Antitumor Activity
Recent studies have highlighted the antitumor potential of isoquinoline derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar compounds induced apoptosis in cancer cells through mitochondrial depolarization and activation of caspases, leading to cell cycle arrest in the G2/M phase .
Cardiovascular Effects
In a model of right ventricular hypertrophy induced by monocrotaline, related compounds exhibited dose-dependent inhibition of cardiac hypertrophy. The highest doses resulted in RV/(LV + S) ratios comparable to controls, indicating a protective effect against cardiac remodeling . This suggests that this compound may also possess cardioprotective properties.
The mechanism through which this compound exerts its biological effects appears to involve modulation of cellular pathways associated with apoptosis and inflammation. For instance, the activation of caspase pathways and the generation of reactive oxygen species (ROS) are critical in mediating its antitumor effects . Furthermore, its high lipophilicity (clogP values around 5.0–5.6) suggests significant interactions with plasma proteins, potentially influencing its pharmacokinetics and bioavailability .
Case Studies
Properties
IUPAC Name |
methyl 1-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O4/c1-26-16-6-5-13(10-15(16)20)22-18(24)17-14-9-12(21)4-3-11(14)7-8-23(17)19(25)27-2/h3-6,9-10,17H,7-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJPYAKISHGQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.